molecular formula C17H21N5O3 B5070891 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide

Cat. No.: B5070891
M. Wt: 343.4 g/mol
InChI Key: WIMGIIQKAUPOHS-UHFFFAOYSA-N
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Description

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzotriazine ring, a piperidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzotriazine ring through the reaction of an appropriate precursor with hydrazine and subsequent cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound is used in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazine ring is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects. Overall, the compound’s effects are mediated through its ability to bind to and alter the function of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound shares the benzotriazine ring structure but lacks the piperidine and carboxamide groups.

    1,2,3-Benzotriazin-4(3H)-one derivatives: These compounds have variations in the substituents on the benzotriazine ring, leading to different chemical and biological properties.

Uniqueness

1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is unique due to its combination of the benzotriazine ring, piperidine ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c18-16(24)12-7-10-21(11-8-12)15(23)6-3-9-22-17(25)13-4-1-2-5-14(13)19-20-22/h1-2,4-5,12H,3,6-11H2,(H2,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGIIQKAUPOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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